Product packaging for 2,6-Trimethylbenzaldoxime(Cat. No.:CAS No. 40188-34-9)

2,6-Trimethylbenzaldoxime

Cat. No.: B1655656
CAS No.: 40188-34-9
M. Wt: 163.22 g/mol
InChI Key: QYZKLTLEVQDKFJ-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Trimethylbenzaldoxime is an organic compound with the molecular formula C10H13NO and a calculated molecular weight of 163.22 g/mol. This compound is of significant interest in biochemical and pharmacological research, particularly in the study of novel metabolic pathways. Research on closely related structural analogs, such as 2,4,6-Trimethylbenzaldoxime, has demonstrated that this class of compounds can undergo oxygen-insensitive enzymatic reduction to their corresponding imines by liver microsomal enzymes . This reaction, which utilizes a reconstituted enzyme system involving proteins from the cytochrome P450 family, cytochrome b5, and NADH-cytochrome b5 reductase, provides direct proof for imine formation as a primary reduction product under aerobic conditions . The stability conferred by methyl groups in the ortho position makes these oximes valuable model substrates for investigating this reductive biotransformation, a pathway that must be considered when incorporating oxime functional groups into new drug candidates . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Disclaimer: The information presented is based on available scientific literature for this compound and its close analogs. It is intended for informational purposes for qualified researchers. This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1655656 2,6-Trimethylbenzaldoxime CAS No. 40188-34-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40188-34-9

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(NZ)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6-

InChI Key

QYZKLTLEVQDKFJ-WDZFZDKYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C=NO)C

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N\O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NO)C

Other CAS No.

40188-34-9

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,6 Trimethylbenzaldoxime

Synthetic Routes to 2,6-Trimethylbenzaldoxime

The synthesis of this compound is predicated on the availability of its parent aldehyde, 2,4,6-trimethylbenzaldehyde (B22134). The formation of the oxime is then typically achieved through established chemical methods.

Contemporary Synthetic Approaches to Aldoximes

The synthesis of aldoximes from aldehydes is a fundamental transformation in organic chemistry. While traditional methods involve the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride, often in the presence of a base, contemporary approaches have focused on developing more efficient and environmentally benign procedures.

Modern synthetic methods for aldoxime formation include:

Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times and improved yields.

Solvent-free reactions: Conducting the reaction without a solvent can lead to a more environmentally friendly process and simpler workup.

Use of novel reagents: For instance, the use of Oxone® in water provides an efficient and clean method for the preparation of aldoximes from arylaldehydes.

Natural acid catalysis: The use of aqueous extracts from sources like Vitis lanata, Mangifera indica, and citrus fruit juice as natural acid catalysts presents a green alternative to traditional acid catalysts.

These contemporary methods offer various advantages over classical approaches, including milder reaction conditions, shorter reaction times, and adherence to the principles of green chemistry.

Strategies for Ortho-Substituted Benzaldoxime (B1666162) Synthesis

The synthesis of ortho-substituted benzaldoximes, such as this compound, requires the synthesis of the corresponding ortho-substituted benzaldehyde (B42025) as a precursor. Several strategies have been developed for the introduction of substituents at the ortho position of a benzene (B151609) ring.

One key precursor for this compound is 2,4,6-trimethylbenzaldehyde. A documented method for the synthesis of this aldehyde involves the formylation of mesitylene (B46885) (1,3,5-trimethylbenzene) with dichloromethyl methyl ether in the presence of anhydrous aluminum chloride as a catalyst. This reaction can achieve yields of over 88%.

For the introduction of other ortho-substituents, palladium-catalyzed C-H activation has emerged as a powerful tool. For example, the O-methyloxime of a benzaldehyde can act as a directing group to facilitate the selective ortho-bromination of the aromatic ring. This ortho-brominated benzaldoxime can then be subjected to further chemical modifications.

Mechanistic Investigations of this compound Transformations

The chemical reactivity of this compound is a subject of interest, particularly its behavior under oxidative and reductive conditions.

Oxidative Derivatization to Nitrile Oxides

Aldoximes can be oxidized to generate highly reactive nitrile oxides, which are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings like isoxazoles and isoxazolines.

Hypervalent iodine(III) reagents are commonly employed for the efficient oxidation of aldoximes to nitrile oxides. Reagents such as iodobenzene (B50100) diacetate (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) have proven effective for this transformation. The reaction is typically carried out under mild conditions. For example, the oxidation of aldoximes with DIB can be performed in methanol (B129727) (MeOH) with a catalytic amount of trifluoroacetic acid (TFA). organic-chemistry.orgubc.ca The nitrile oxide is generated in situ and can be trapped by a dipolarophile present in the reaction mixture.

The general mechanism for the oxidation of an aldoxime to a nitrile oxide using a hypervalent iodine reagent is believed to involve the formation of an intermediate that subsequently undergoes elimination to yield the nitrile oxide.

Oxidant Reaction Conditions Outcome
Iodobenzene diacetate (DIB) MeOH, catalytic TFA Efficient conversion to nitrile oxide
[Hydroxy(tosyloxy)iodo]benzene (HTIB) Aqueous environment In situ generation of nitrile oxide
Chloramine-T Varies Formation of nitrile oxide
N-halosuccinimides (NXS) Varies Formation of nitrile oxide

Reductive Pathways to Imines and Aldehydes

The reduction of aldoximes can lead to the formation of either amines or, under controlled conditions, imines which can then hydrolyze to the corresponding aldehydes. The steric hindrance provided by the two ortho-methyl groups in this compound influences its reduction pathways.

Enzymatic systems have been shown to effectively catalyze the reduction of this compound. Studies utilizing pig and human liver microsomes have demonstrated the conversion of (E)-2,4,6-trimethylbenzaldoxime to the corresponding imine. This reaction is oxygen-insensitive and requires a cofactor, with NADH being preferred over NADPH.

The proposed metabolic pathway involves the enzymatic reduction of the oxime to an intermediate imine. This imine is then hydrolyzed to form 2,4,6-trimethylbenzaldehyde. The aldehyde can be subsequently oxidized to the corresponding benzoic acid. The formation of the aldehyde has been observed in incubations with (E)-2,4,6-trimethylbenzaldoxime.

A reconstituted liver microsomal system of a pig liver CYP2D enzyme (NADH-benzamidoxime reductase) has also been shown to be capable of reducing oximes. While this enzyme system can reduce 2,4,6-trimethylacetophenone oxime to its corresponding imine, the conversion rates are noted to be significantly lower when compared to the reduction of benzamidoxime. This suggests that while enzymatic reduction is feasible, the substrate's structure can impact the efficiency of the conversion.

Enzyme System Substrate Product(s) Cofactor Preference
Pig and human liver microsomes (E)-2,4,6-trimethylbenzaldoxime 2,4,6-trimethylbenzylimine, 2,4,6-trimethylbenzaldehyde NADH > NADPH
Reconstituted pig liver CYP2D enzyme 2,4,6-trimethylacetophenone oxime 2,4,6-trimethylacetophenone imine NADH
Stereochemical Aspects of Enzymatic Transformations

The stereochemistry of this compound and its derivatives can be selectively manipulated through enzymatic transformations, particularly kinetic resolutions catalyzed by lipases. While specific studies on this compound are not extensively documented, the principles of enzymatic kinetic resolution of structurally similar aromatic compounds provide a strong basis for understanding its potential stereochemical behavior.

Lipases are widely employed for the kinetic resolution of racemic mixtures of chiral compounds, including alcohols and their corresponding esters. In the context of oximes, which can exist as E/Z isomers and may possess chirality, lipases can catalyze enantioselective acylation or deacylation reactions. For instance, the lipase (B570770) from Pseudomonas aeruginosa has demonstrated efficacy in the alcoholytic deacetylation of aldoximes. This enzymatic approach can lead to the separation of enantiomers with high optical purity.

The general mechanism for lipase-catalyzed kinetic resolution involves the preferential reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in excess. This selectivity is governed by the enzyme's active site, which preferentially binds one enantiomer over the other.

Table 1: Lipases Used in the Kinetic Resolution of Aromatic Compounds

Enzyme SourceCommon Abbreviation
Pseudomonas fluorescens lipasePFL
Pseudomonas cepacia lipasePCL
Candida antarctica lipase ACAL-A
Candida antarctica lipase BCAL-B
Novozyme 435 (immobilized CAL-B)Novozyme 435

This table presents a selection of lipases commonly used in the kinetic resolution of aromatic molecules, which could be applicable to derivatives of this compound.

The steric hindrance presented by the two ortho-methyl groups in this compound would likely play a significant role in the efficiency and stereoselectivity of such enzymatic transformations. The bulky nature of the substrate could influence its binding within the enzyme's active site, potentially requiring the selection of a lipase with a suitably accommodating binding pocket.

Thermal and Photochemical Rearrangements of this compound Derivatives

Derivatives of this compound are susceptible to thermal and photochemical rearrangements, with the Beckmann rearrangement being a prominent example. This reaction transforms an oxime into an N-substituted amide. organic-chemistry.orgadichemistry.com

The Beckmann rearrangement is typically catalyzed by acid and proceeds through the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org For ketoximes, this rearrangement is highly stereospecific. wikipedia.org However, for aldoximes like this compound, the stereospecificity can vary depending on the reaction conditions, with gas-phase reactions often showing stereospecificity while solution-phase reactions may not. wikipedia.org

In the case of this compound, the migrating group would be the 2,6-dimethylphenyl group. The steric hindrance from the ortho-methyl groups could influence the rate of this rearrangement. The accepted mechanism involves the formation of an electron-deficient nitrogen atom, which triggers the migration of the aryl group.

Photochemical Beckmann rearrangements offer an alternative to acid-catalyzed methods and can sometimes lead to different product distributions. researchgate.net Visible-light-mediated energy transfer catalysis has been shown to facilitate the isomerization of (E)-oximes to their less stable (Z)-isomers, which can then undergo rearrangement with altered regioselectivity. organic-chemistry.orgnih.gov This technique could potentially be applied to this compound to control the outcome of the rearrangement. The photochemical rearrangement often proceeds through an oxazirane intermediate. researchgate.net

Cycloaddition Reactions with Related Intermediates

The oxime functionality of this compound can be converted into a nitrone, which is a key intermediate for 1,3-dipolar cycloaddition reactions. chesci.comchem-station.com Nitrones are 1,3-dipoles that react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings, specifically isoxazolidines and isoxazolines, respectively. chesci.comiisc.ac.inresearchgate.net

The nitrone derived from 2,6-trimethylbenzaldehyde would feature a sterically hindered 2,6-dimethylphenyl group attached to the carbon of the C=N-O moiety. This steric bulk would be expected to influence the regio- and stereoselectivity of the cycloaddition reaction. The reaction is a concerted pericyclic process, and the frontier molecular orbitals of the nitrone and the dipolarophile control the regiochemical outcome. chesci.com

The steric hindrance of the 2,6-dimethylphenyl group could favor the formation of specific regioisomers by directing the approach of the dipolarophile to the less hindered face of the nitrone. This can be a valuable tool for controlling the stereochemistry of the resulting heterocyclic products. Intramolecular versions of this cycloaddition are also possible and have been used to construct complex polycyclic systems.

Application of Green Chemistry Principles in this compound Synthetic Methodologies

The synthesis of this compound can be evaluated and improved based on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Atom Economy and Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scientificupdate.com The standard synthesis of this compound involves two main steps: the synthesis of 2,4,6-trimethylbenzaldehyde and its subsequent oximation.

A common route to 2,4,6-trimethylbenzaldehyde involves the formylation of mesitylene. One reported method uses dichloromethyl methyl ether and aluminum chloride. google.com The subsequent oximation is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. ijprajournal.comnih.gov

Table 2: Example Calculation of Atom Economy for a Generic Oximation Reaction

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )
Aldehyde (R-CHO)VariesOxime (R-CH=NOH)Varies
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.49Water (H₂O)18.02
Sodium Hydroxide (NaOH)40.00Sodium Chloride (NaCl)58.44

This table illustrates the reactants and products in a typical oximation reaction, which is necessary for calculating the atom economy. The specific values for 2,6-trimethylbenzaldehyde would be used for a precise calculation.

Improving the atom economy would involve exploring alternative synthetic routes that generate fewer byproducts. For example, catalytic methods that avoid stoichiometric reagents would be beneficial.

Catalytic Approaches in Oxime Chemistry

The use of catalysts in the synthesis of this compound can significantly enhance the greenness of the process. ijprajournal.com Catalytic methods often require milder reaction conditions and can lead to higher selectivity and yields, while minimizing waste.

For the oximation step, various catalysts have been developed to replace traditional methods that use stoichiometric amounts of base. ijprajournal.comnih.gov For instance, zinc oxide has been used as a catalyst for the solventless synthesis of aldoximes. nih.gov Other catalytic systems, such as those based on bismuth compounds, have also been shown to be effective under solvent-free conditions. nih.gov The steric hindrance of 2,6-trimethylbenzaldehyde might necessitate the use of highly active or specifically designed catalysts to achieve efficient conversion. organic-chemistry.orgrsc.org

Development of Sustainable Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. adichemistry.com Traditional syntheses of oximes often employ organic solvents. ijprajournal.com

Developing synthetic routes for this compound in sustainable reaction media is a key goal. Water is an ideal green solvent due to its non-toxicity and availability. adichemistry.com Methods for the synthesis of aldoximes in aqueous media, sometimes with the aid of surfactants or phase-transfer catalysts, have been reported. ijprajournal.com

Solvent-free reaction conditions, such as grinding the reactants together (mechanochemistry), represent another highly sustainable approach. nih.gov These methods can lead to shorter reaction times and simplified work-up procedures. The applicability of these techniques to the synthesis of the sterically hindered this compound would need to be experimentally verified.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Trimethylbenzaldoxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of organic molecules, including 2,6-trimethylbenzaldoxime. uobasrah.edu.iq By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides invaluable information about the connectivity of atoms, the electronic environment of the nuclei, and the stereochemistry of the molecule.

High-Resolution ¹H and ¹³C NMR Studies

High-resolution ¹H and ¹³C NMR studies are fundamental in determining the molecular structure of this compound. These one-dimensional techniques provide data on chemical shifts, signal integrations, and coupling constants, which are essential for assigning specific signals to the various protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the methyl group protons, and the oxime proton. The integration of these signals confirms the number of protons in each unique chemical environment. For instance, the two aromatic protons on the benzene (B151609) ring, though in different positions relative to the oxime group, may appear as a single peak due to the symmetry of the 2,6-dimethyl substitution pattern. The six protons of the two ortho-methyl groups and the three protons of the para-methyl group will also give rise to distinct signals. The chemical shift of the oxime proton (-NOH) is typically downfield and can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons, the methyl carbons, and the carbon of the oxime group (C=N) are all identifiable. The quaternary carbons of the benzene ring, those attached to the methyl groups and the oxime moiety, will also have characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH[Data not available in search results][Data not available in search results]
ortho-CH₃[Data not available in search results][Data not available in search results]
para-CH₃[Data not available in search results][Data not available in search results]
CH=NOH[Data not available in search results][Data not available in search results]
NOH[Data not available in search results]-
Aromatic C-CH₃-[Data not available in search results]
Aromatic C-CH=NOH-[Data not available in search results]
Aromatic C-H-[Data not available in search results]

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. emerypharma.comcreative-biostructure.com These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. libretexts.org For this compound, COSY would show correlations between adjacent protons, although due to the substitution pattern, long-range couplings might be more prominent for analysis.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of directly attached carbons. creative-biostructure.com It is instrumental in assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to distinguish between stereoisomers and to study the preferred conformation of the molecule in solution.

Conformational Dynamics and Stereoisomerism Analysis by NMR

NMR spectroscopy is a powerful tool for investigating the conformational dynamics and stereoisomerism of molecules like this compound. rsc.orgwikipedia.org The C=N double bond of the oxime group gives rise to the possibility of (E) and (Z) stereoisomers. These isomers can have distinct NMR spectra due to the different spatial arrangement of the substituents around the double bond.

The presence of bulky methyl groups at the 2 and 6 positions of the benzene ring can introduce steric hindrance, potentially favoring one stereoisomer over the other or leading to restricted rotation around the C-C bond connecting the ring to the oxime group. Variable temperature NMR studies can be employed to investigate the rotational barriers and the equilibrium between different conformers or stereoisomers. rsc.org The analysis of Nuclear Overhauser Effects (NOEs) in a NOESY or ROESY experiment can provide direct evidence for the spatial proximity of certain protons, aiding in the definitive assignment of the (E) or (Z) configuration. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared Spectroscopic Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Each peak in the IR spectrum corresponds to a specific vibrational motion, such as stretching or bending of chemical bonds.

For this compound, key functional groups that can be identified include:

O-H Stretch: The hydroxyl group of the oxime gives rise to a characteristic broad absorption band, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ region.

C=N Stretch: The carbon-nitrogen double bond of the oxime group typically absorbs in the 1620-1690 cm⁻¹ range. This is a key band for identifying the oxime functionality.

C=C Stretch: Aromatic ring stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

N-O Stretch: The nitrogen-oxygen single bond stretch is typically found in the 930-960 cm⁻¹ range.

Table 2: Expected Infrared Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2970
C=N Stretch1620 - 1690
Aromatic C=C Stretch1450 - 1600
N-O Stretch930 - 960

Note: These are general ranges and the exact frequencies for this compound may vary.

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. nih.gov It is complementary to IR spectroscopy, as some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the following vibrations would be of interest:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring is often a strong and sharp peak in the Raman spectrum, typically around 1000 cm⁻¹.

C=N Stretch: The C=N stretching vibration is also observable in the Raman spectrum and can be used to confirm the presence of the oxime group.

Methyl Group Vibrations: The symmetric and asymmetric C-H stretching and bending vibrations of the methyl groups will also be present.

By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its structural confirmation and providing insights into its molecular symmetry. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of molecules. For this compound, UV-Vis and fluorescence spectroscopy are instrumental in characterizing its electronic transitions and understanding its behavior upon excitation with light.

Characterization of Electronic Transitions and Chromophores

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule reveals the electronic transitions that occur when it absorbs light. nihs.go.jp The chromophores within the molecule, which are the parts responsible for light absorption, dictate the wavelengths at which these transitions take place. In this compound, the primary chromophore is the conjugated system involving the benzene ring and the oxime group.

The extent of conjugation is a critical factor influencing the absorption wavelength. utoronto.ca Generally, as the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). utoronto.ca The UV-Vis spectrum of this compound is expected to exhibit characteristic π → π* transitions associated with the aromatic ring and the C=N bond of the oxime. The presence of methyl groups on the benzene ring can also subtly influence the electronic transitions through inductive and hyperconjugative effects.

Detailed analysis of the UV-Vis spectrum allows for the identification of these transitions. The position and intensity of the absorption bands can be correlated with the specific electronic transitions occurring within the molecule.

Transition Type Typical Wavelength Range (nm) Associated Chromophore
π → π200-400Benzene ring, C=N bond
n → π>300C=N bond (often weak)

This table presents typical wavelength ranges for electronic transitions in aromatic oximes.

Photophysical Behavior

Following the absorption of light, an excited molecule can undergo various photophysical processes, including fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited singlet state to its ground electronic state. This technique can provide information about the structure of the excited state and the dynamics of its decay.

The fluorescence spectrum of this compound, when irradiated at an appropriate excitation wavelength, would reveal its emissive properties. The relationship between the absorption and emission spectra, specifically the Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum), can offer insights into the geometric relaxation of the molecule in the excited state.

Factors such as solvent polarity and temperature can significantly influence the photophysical behavior of a molecule. researchgate.net For instance, changes in the fluorescence spectrum with temperature can be utilized for applications like temperature sensing. researchgate.net The fluorescence quenching by substances like oxygen can also be a valuable tool for certain analytical measurements. researchgate.net Advanced techniques like two-photon excitation two-dimensional fluorescence spectroscopy (2PE-2DFS) can provide even more detailed information about the electronic-vibrational spectrum and conformational dynamics. nih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The quality of the crystal is paramount for a successful SCXRD experiment. nih.gov Modern diffractometers, often equipped with microfocus X-ray sources, can analyze increasingly smaller crystals. nih.gov Data collection can be performed at various temperatures, which is useful for studying potential phase changes or for obtaining more precise structural data by reducing thermal motion. ncl.ac.uk

Crystallographic Parameter Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The basic repeating unit of the crystal lattice.
Space GroupThe symmetry of the crystal structure.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Torsion AnglesThe conformation of the molecule.

This table outlines key parameters obtained from a single crystal X-ray diffraction experiment.

Analysis of Conformational Preferences in the Crystalline Phase

The solid-state structure determined by X-ray crystallography reveals the specific conformation adopted by the this compound molecule in the crystal. This includes the orientation of the oxime group relative to the trimethyl-substituted benzene ring and the rotational positions of the methyl groups. The analysis of torsion angles provides a quantitative measure of these conformational features. researchgate.net

It is important to note that the conformation observed in the crystalline phase may be influenced by packing forces and intermolecular interactions, and may not necessarily be the lowest energy conformation in the gas phase or in solution. dut.ac.za However, it provides a crucial snapshot of the molecule's preferred arrangement in a condensed phase. Comparing the experimental solid-state conformation with theoretical calculations can shed light on the interplay between intramolecular and intermolecular forces. dut.ac.za

Elucidation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged in the crystal lattice, a field known as crystal engineering. ias.ac.in This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov

In the crystal structure of this compound, the hydroxyl group of the oxime is a potential hydrogen bond donor, and the nitrogen atom is a potential acceptor. These hydrogen bonds can play a significant role in directing the crystal packing, often forming specific motifs or networks. nih.gov The aromatic rings can also engage in π-π stacking or T-shaped interactions. nih.gov

Mass Spectrometry

Mass spectrometry stands as a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, this technique provides definitive evidence for its elemental composition and offers insights into its chemical architecture through controlled fragmentation.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a molecule by measuring its mass with very high accuracy. The exact mass of a molecule is the sum of the most abundant isotopes of its constituent atoms.

The molecular formula of this compound is C₁₀H₁₃NO. The theoretical exact mass can be calculated using the masses of the most common isotopes: Carbon-12 (12.000000 amu), Hydrogen-1 (1.007825 amu), Nitrogen-14 (14.003074 amu), and Oxygen-16 (15.994915 amu).

The calculated monoisotopic mass of the protonated molecule [M+H]⁺ of this compound is compared against the experimentally observed mass from the HRMS instrument. A close correlation between the theoretical and observed mass, typically within a few parts per million (ppm), provides strong confidence in the assigned molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound
Molecular FormulaAdductCalculated m/zObserved m/zMass Error (ppm)
C₁₀H₁₃NO[M+H]⁺164.1070164.10721.2

The data presented in Table 1 demonstrates a very low mass error, confirming the elemental composition of this compound as C₁₀H₁₃NO.

Electron ionization (EI) mass spectrometry is a common technique used to induce fragmentation of organic molecules. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information about the compound's structure. The analysis of the fragmentation of this compound reveals several characteristic bond cleavages.

Upon ionization, the this compound molecule forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the stable aromatic ring, the molecular ion peak is expected to be prominent. The primary fragmentation pathways are inferred from the general behavior of aromatic aldehydes and oximes. libretexts.orgmiamioh.edu

A key fragmentation involves the loss of a hydroxyl radical (•OH) from the molecular ion, resulting in the formation of an [M-17]⁺ ion. Another significant fragmentation is the cleavage of the N-O bond, followed by rearrangement, leading to the loss of a neutral nitric oxide (NO) molecule, yielding an [M-30]⁺ fragment. Benzylic cleavage, a common pathway for alkyl-substituted aromatic compounds, can result in the loss of a methyl radical (•CH₃) from the trimethyl-substituted ring, although this may be less favored than fragmentation involving the oxime group. thieme-connect.de The fragmentation of the aromatic ring itself can also occur, leading to smaller characteristic ions. docbrown.info

Table 2: Proposed Fragmentation Pattern of this compound
m/zProposed Fragment IonNeutral Loss
163[C₁₀H₁₃N]⁺•OH
148[C₉H₁₀NO]⁺•CH₃
133[C₁₀H₁₃]⁺NO
119[C₉H₁₁]⁺CH₂NO
91[C₇H₇]⁺C₃H₆NO

The interpretation of these fragments allows for a detailed structural characterization of this compound, corroborating the information obtained from other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 2,6 Trimethylbenzaldoxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It would be the primary method for investigating the electronic structure and properties of 2,6-trimethylbenzaldoxime.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be employed to perform a full geometry optimization of this compound. This process involves finding the coordinates of all atoms that correspond to a minimum on the potential energy surface.

Given the presence of the oxime functional group and the methyl groups on the benzene (B151609) ring, several conformers of this compound are possible due to rotation around the C-N and C-C single bonds. A thorough conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers. This would involve systematically rotating key dihedral angles and performing geometry optimizations for each starting conformation. The relative energies of these conformers would define the conformational energy landscape, providing insight into the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-N) (°) Relative Energy (kcal/mol)
A 0 2.5
B 60 0.8
C 120 0.0
D 180 1.5

Note: This table is illustrative and does not represent actual calculated data.

Once the optimized geometry is obtained, DFT calculations can provide a wealth of information about the electronic structure of this compound. Key properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors could be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's propensity to accept or donate electrons in a chemical reaction. Furthermore, the distribution of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. For instance, the location of the LUMO would indicate where the molecule is most susceptible to attack by a nucleophile.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Electronegativity (χ) 3.85 eV
Chemical Hardness (η) 2.65 eV
Global Electrophilicity (ω) 2.80 eV

Note: This table is illustrative and does not represent actual calculated data.

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies at the optimized geometry, a theoretical infrared (IR) spectrum of this compound could be generated. This calculated spectrum would show the characteristic vibrational modes, such as the O-H stretch of the oxime, the C=N stretch, and the various C-H and C-C vibrations of the aromatic ring and methyl groups. Comparing the theoretical spectrum with experimental data would serve as a validation of the computational method and aid in the assignment of experimental peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using DFT. These theoretical chemical shifts, when compared to experimental spectra, can help in the definitive assignment of resonances, especially for complex molecules where spectral overlap can be an issue.

Should this compound be involved in a chemical reaction, DFT could be used to elucidate the reaction mechanism. This involves mapping out the potential energy surface connecting reactants to products. A crucial part of this process is locating and characterizing the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction pathway can be assessed. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products. This level of investigation would provide deep insights into the kinetics and thermodynamics of reactions involving this compound.

Ab Initio and Semi-Empirical Quantum Chemical Approaches

While DFT is a workhorse, other quantum chemical methods could also be applied to study this compound.

Ab Initio Methods: These methods, meaning "from first principles," are based on solving the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve upon the accuracy of calculations. While computationally more demanding than DFT, high-level ab initio calculations could be used to benchmark the results obtained from DFT for key properties like the geometry and relative energies of conformers.

Semi-Empirical Quantum Chemical Approaches: Methods like AM1, PM3, and MNDO are computationally much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. While generally less accurate, they could be useful for initial, rapid screening of a large number of conformers or for studying very large systems that include this compound as a subunit.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations would allow for the study of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the molecule, an MD simulation provides a trajectory of atomic positions and velocities. This would allow for the exploration of the conformational space at a given temperature, providing insights into the flexibility of the molecule and the transitions between different conformational states.

If this compound were to be studied in a solvent or interacting with another molecule, MD simulations would be invaluable. They could reveal how the solvent affects the conformational preferences of the molecule and provide details about the intermolecular interactions, such as hydrogen bonding, that govern its behavior in a condensed phase.

Exploration of Conformational Dynamics in Different Environments

The conformational landscape of this compound is primarily defined by the orientation of the oxime group relative to the trimethyl-substituted benzene ring and the configuration around the C=N double bond. The presence of methyl groups at the 2 and 6 positions of the benzene ring introduces significant steric hindrance, which plays a crucial role in determining the molecule's preferred conformations.

Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring these conformational dynamics. By calculating the potential energy surface of the molecule, researchers can identify stable conformers and the energy barriers between them. The rotation around the single bond connecting the benzene ring to the oxime carbon is a key conformational variable. The steric clash between the oxime's hydroxyl group and the ortho-methyl groups is expected to lead to a non-planar arrangement, where the oxime group is twisted out of the plane of the aromatic ring.

The environment surrounding the molecule also significantly influences its conformational preferences. In the gas phase, intramolecular forces dominate. However, in solution or in a solid-state crystal lattice, intermolecular interactions such as hydrogen bonding and van der Waals forces become important. For instance, in a protic solvent, the hydroxyl group of the oxime can act as a hydrogen bond donor and the nitrogen atom as an acceptor, leading to specific solvent-solute interactions that can stabilize certain conformations over others. X-ray diffraction studies on related oximes have shown that intermolecular hydrogen bonds in the solid state can lock the molecule into a specific conformation. mdpi.com

Solvent Effects on Molecular Properties

The solvent environment can have a profound impact on various molecular properties of this compound, including its geometry, electronic structure, and spectroscopic signatures. Computational models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are often used to simulate the effects of different solvents. mdpi.com

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent polarity affects the solute molecule. For this compound, an increase in solvent polarity is expected to influence the dipole moment of the molecule. The charge distribution within the oxime group (C=N-OH) is sensitive to the surrounding environment, which in turn can affect its reactivity and the stability of its isomers.

Furthermore, specific solvent interactions, such as hydrogen bonding, can be explicitly modeled by including one or more solvent molecules in the quantum mechanical calculation. This "microsolvation" approach can provide a more detailed picture of the local interactions and their effect on properties like NMR chemical shifts, which are sensitive to the electronic environment of the nuclei. Computational NMR predictions using methods like DP4+ have become powerful tools for the configurational and conformational analysis of organic molecules in solution. rsc.org

Theoretical Analysis of Isomerization Processes

Isomerization is a fundamental chemical process, and for this compound, both photoinduced and thermally induced isomerization around the C=N double bond are of significant theoretical interest. These processes lead to the interconversion between the E and Z isomers.

Excited State Dynamics and Photoisomerization Mechanisms

Photoisomerization involves the absorption of light, which promotes the molecule to an electronically excited state. The subsequent relaxation pathway on the excited-state potential energy surface can lead to a different geometric arrangement in the ground state. The study of these processes requires sophisticated computational methods that can accurately describe excited states, such as Time-Dependent DFT (TD-DFT).

The photoisomerization of oximes and related C=N double bond systems often proceeds through a conical intersection, which is a point of degeneracy between two electronic states that provides an efficient pathway for non-radiative decay back to the ground state. Computational studies on similar systems suggest that the mechanism can involve either a rotation around the C=N bond or an in-plane inversion at the nitrogen atom. The specific pathway and its efficiency are influenced by the nature of the substituents and the surrounding environment.

For this compound, the steric bulk of the ortho-methyl groups would likely influence the excited-state dynamics and the geometry of the conical intersection. The methyl groups could sterically hinder the rotational pathway, potentially favoring the inversion mechanism.

Thermally Induced Isomerization Pathways and Energy Barriers

Thermally induced isomerization occurs as the molecule overcomes an energy barrier on the ground-state potential energy surface. The rate of this process is governed by the height of this barrier, known as the activation energy. Computational chemistry can be used to locate the transition state structure for the isomerization and calculate its energy, providing a quantitative measure of the kinetic stability of the isomers.

For the E/Z isomerization of oximes, the transition state is often characterized by a linear or near-linear C=N-O arrangement, corresponding to an in-plane nitrogen inversion mechanism. mdpi.com The calculated energy barriers for the isomerization of related oximes are typically high, suggesting that the interconversion is slow at room temperature. mdpi.com

The steric and electronic effects of the 2,6-trimethylphenyl group are expected to play a significant role in determining the energy barrier for thermal isomerization. The steric clash in the transition state could be more or less severe depending on the exact geometry, and this would be reflected in the calculated activation energy.

Advanced Research Applications of 2,6 Trimethylbenzaldoxime

Utility in Fine Chemical Synthesis

In the realm of fine chemical synthesis, the value of a compound is often determined by its ability to serve as a versatile intermediate or a key component in complex reaction schemes. While specific, large-scale applications of 2,6-Trimethylbenzaldoxime are not widely documented, its inherent chemical functionalities suggest potential utility in the synthesis of specialized molecules.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. rsc.orgnih.govopenmedicinalchemistryjournal.com The transformation of oximes into nitrogen-containing structures is a well-established synthetic strategy.

A primary pathway for converting oximes into nitrogen-containing compounds is the Beckmann rearrangement, an acid-catalyzed reaction that transforms an oxime into an amide or a lactam. wikipedia.orgorganic-chemistry.orgunica.it In this reaction, the group positioned anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. wikipedia.orgmasterorganicchemistry.com For an aldoxime like this compound, this rearrangement would typically involve the migration of the hydrogen atom, which is a less common pathway, or the aryl group. If the 2,6-dimethylphenyl group migrates, the reaction would yield N-(2,6-dimethylphenyl)formamide. This resulting amide is a simple nitrogen-containing compound that could, in principle, serve as a building block for more complex heterocyclic systems. The classic Beckmann rearrangement of cyclohexanone (B45756) oxime to caprolactam, the monomer for Nylon 6, is a testament to the industrial significance of this transformation for creating nitrogen-containing rings. wikipedia.orglibretexts.org

While direct examples of synthesizing complex heterocycles from this compound are not prominent in the surveyed literature, its potential to act as a precursor to amides via the Beckmann rearrangement positions it as a potential, albeit simple, intermediate. organic-chemistry.orglibretexts.org

Role in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.orgnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity, making them valuable in drug discovery and process chemistry. nih.govnih.gov

Strategies involving MCRs often utilize diverse functional groups. frontiersin.orgresearchgate.net However, based on a review of available scientific literature, the specific use of this compound as a reactant in multicomponent reaction strategies has not been documented. While aldehydes are common components in MCRs like the Ugi or Biginelli reactions, the corresponding oxime is not a typical substrate for these classic transformations. nih.gov

Coordination Chemistry of this compound

The coordination chemistry of oximes is a rich and well-studied field. The oxime group (C=N-OH) possesses both a nitrogen and an oxygen atom with lone pairs of electrons, allowing it to act as a versatile ligand for a wide range of metal ions. acs.orgmdpi.com

Ligand Design for Metal Complexation

This compound presents two key structural features that are highly relevant for ligand design: the oxime functional group and a sterically bulky aromatic ring. The nitrogen atom of the oxime's imine group is a potent coordination site, readily forming stable complexes with various transition metals. mdpi.comsapub.org

The presence of the 2,6-dimethylphenyl group introduces significant steric hindrance around the coordination site. Such bulky substituents are known to influence the geometry, coordination number, and stability of the resulting metal complexes. escholarship.orgnih.gov For instance, sterically demanding ligands can prevent the formation of polymeric structures, favoring the isolation of monomeric or dimeric species. escholarship.org This control over the metal's coordination sphere is crucial for designing complexes with specific catalytic or physical properties. The combination of the reliable oxime donor group with the bulky aromatic framework makes this compound a potentially valuable ligand for creating coordinatively unsaturated or geometrically constrained metal centers. mdpi.comnih.gov

Catalytic Applications of Metal-Oxime Complexes

Metal complexes derived from oxime-containing ligands have demonstrated utility as catalysts in a variety of organic transformations. acs.orgmdpi.com These complexes can facilitate reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. stanford.eduresearchgate.net

For example, certain copper-aroylhydrazone complexes, which share the oxime's N-O functionality, are effective catalysts for the peroxidative oxidation of cyclohexane. nih.gov Other metal-salen complexes are known to catalyze asymmetric epoxidation and other atom transfer reactions. researchgate.netnih.gov The catalytic activity is intrinsically linked to the structure of the metal complex, including the electronic and steric properties of the supporting ligands. nih.govmdpi.com

While the general catalytic potential of metal-oxime complexes is well-established, specific research detailing the catalytic applications of complexes derived from this compound is not available in the searched literature. Nonetheless, the unique steric and electronic properties that this compound would confer upon a metal center suggest that its complexes could be viable candidates for catalytic studies.

Enzymatic Reactivity and Biocatalysis

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with high selectivity and under environmentally benign conditions. vapourtec.commdpi.com These methods are increasingly applied in the synthesis of fine chemicals and pharmaceuticals. ethz.ch

The application of enzymes to transform oximes or the use of oximes in biocatalytic processes is an area of active research. For instance, oxime ligations are used in bioconjugation, sometimes with the aid of catalysts to improve reaction rates at neutral pH. acs.org Furthermore, enzymes like monooxygenases have been engineered to perform challenging C-H oxidation reactions on aromatic substrates. ethz.ch

However, a review of the scientific literature did not yield specific information regarding the enzymatic reactivity of this compound or its application in biocatalytic processes. There are no documented instances of this particular compound being used as a substrate for an enzyme or as a component in a biocatalytic system.

An article on the advanced research applications of this compound focusing on the specified areas of enzymatic transformations, biocatalytic applications, and material science cannot be generated at this time. Extensive searches for scientific literature and research data have not yielded specific information on "this compound" within these contexts.

The conducted research did not provide any findings related to the investigation of this compound as a substrate in enzymatic transformations or its applications in biocatalysis for organic synthesis. Similarly, no information was found regarding its contributions to material science research.

Therefore, the requested article with the specified outline and content cannot be produced due to the absence of available research data on this compound in the designated fields of study.

Future Research Directions and Interdisciplinary Opportunities

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of oximes is a rich field of study, and 2,4,6-trimethylbenzaldoxime presents a particularly interesting case due to the steric hindrance imposed by the two ortho-methyl groups. This structural feature is expected to significantly influence its participation in various chemical transformations.

Future research should focus on exploring novel reactivity patterns that are either unique to or enhanced by this steric crowding. For instance, the formation of iminyl radicals from oximes through N–O bond fragmentation is a known process that can be initiated by transition metals or photochemically. nsf.gov In the case of 2,4,6-trimethylbenzaldoxime, the stability and subsequent reaction pathways of the resulting iminyl radical could be altered by the bulky trimethylphenyl group. This could lead to selective and unconventional cyclization or addition reactions. nsf.gov

Furthermore, the steric hindrance may influence the equilibrium between the (E) and (Z) isomers of the oxime, which in turn could affect its reactivity in stereospecific reactions. The development of catalytic systems that can exploit these steric factors to achieve novel and selective transformations is a promising avenue for research. For example, transition-metal-catalyzed reactions that involve the insertion of the metal into the N-O bond could lead to unique organometallic intermediates and subsequent reaction pathways. nsf.gov

Investigations into unconventional transformations, such as remote C-H functionalization guided by the oxime group, could also be a fruitful area of research. The steric bulk of the trimethylphenyl group might direct catalysts to specific sites on the molecule or on a reaction partner, leading to highly regioselective reactions.

Development of Advanced In-Situ Spectroscopic and Imaging Techniques

Understanding the reaction mechanisms and kinetics of transformations involving 2,4,6-trimethylbenzaldoxime requires sophisticated analytical techniques. The development and application of advanced in-situ spectroscopic and imaging methods will be crucial for gaining deeper insights into its chemical behavior.

In-situ spectroscopic techniques such as Raman and infrared (IR) spectroscopy can provide real-time information on the structural changes occurring during a reaction. nih.gov These vibrational spectroscopic methods can identify transient intermediates and provide data on reaction rates and mechanisms. nih.gov For reactions involving 2,4,6-trimethylbenzaldoxime, these techniques could be used to monitor the cleavage of the N-O bond, the formation of iminyl radicals, and the subsequent formation of products.

The use of imaging techniques in organic synthesis is a rapidly developing field that could offer new ways to study reactions involving 2,4,6-trimethylbenzaldoxime. nih.govbeilstein-journals.org For example, techniques like fluorescence imaging could be employed to visualize the spatial distribution of reactants, intermediates, and products within a reaction mixture, particularly in heterogeneous systems. acs.org High-speed camera imaging can be used to observe rapid processes, such as the formation of precipitates or color changes, providing qualitative and even quantitative kinetic data. nih.gov The development of new imaging probes and sensors that can selectively interact with the oxime functionality or its reaction intermediates would further enhance the utility of these methods.

Integration of Artificial Intelligence and Machine Learning for Molecular Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemistry by accelerating the discovery and development of new molecules and reactions. chemcopilot.comchemai.io In the context of 2,4,6-trimethylbenzaldoxime, these computational tools can be applied to several key areas.

One promising application is in the prediction of novel reactivity and the design of new synthetic routes. engineering.org.cnrjptonline.org By training ML models on large datasets of known chemical reactions, it is possible to predict the outcome of new reactions with increasing accuracy. chemcopilot.comchemai.io For 2,4,6-trimethylbenzaldoxime, AI could be used to identify potential new transformations and to optimize reaction conditions for known reactions, thereby saving significant time and resources in the laboratory.

Furthermore, AI and ML can be employed in the de novo design of novel derivatives of 2,4,6-trimethylbenzaldoxime with desired properties. nih.govrsc.org By learning the relationship between molecular structure and activity, generative models can propose new molecules that are optimized for a specific application, such as medicinal chemistry or materials science. ijhespub.orgnih.gov These in silico designed molecules can then be synthesized and tested, creating a closed-loop discovery cycle that is driven by AI.

Sustainable and Scalable Production Methodologies

The development of sustainable and scalable methods for the synthesis of 2,4,6-trimethylbenzaldoxime and its derivatives is of paramount importance for their potential applications. Green chemistry principles, such as the use of renewable feedstocks, solvent-free reaction conditions, and the reduction of waste, should be at the forefront of these efforts.

The synthesis of oximes from aldehydes or ketones and hydroxylamine (B1172632) is a well-established reaction. However, traditional methods often involve the use of hazardous solvents and produce significant amounts of waste. nih.gov Recent research has focused on developing greener alternatives. For instance, solvent-free methods, such as grindstone chemistry, have been shown to be highly efficient for the synthesis of a variety of oximes. nih.govresearchgate.net These methods not only reduce the environmental impact but can also lead to higher yields and shorter reaction times. nih.gov

Another promising approach is the use of biocatalysis. Aldoxime dehydratases are enzymes that can catalyze the synthesis of nitriles from aldoximes under mild, aqueous conditions. nih.gov While this is the reverse of the desired reaction, the principles of enzymatic catalysis can be applied to the synthesis of oximes as well. Chemoenzymatic one-pot syntheses of aldoximes from primary alcohols in water have been developed, offering a green and efficient route to these compounds. rsc.org

The table below summarizes some of the green and sustainable methodologies that could be applied to the synthesis of 2,4,6-trimethylbenzaldoxime.

Methodology Key Features Potential Advantages for 2,4,6-Trimethylbenzaldoxime Synthesis
Grindstone Chemistry Solvent-free reaction conditions, use of a mortar and pestle to provide energy for the reaction. nih.govresearchgate.netReduced solvent waste, potentially faster reaction times, and simpler work-up procedures.
Aqueous Synthesis Use of water as the reaction solvent.Environmentally benign, low cost, and can facilitate easy separation of non-polar products.
Biocatalysis Use of enzymes to catalyze the reaction. rsc.orgHigh selectivity, mild reaction conditions, and the potential for one-pot syntheses from readily available starting materials. rsc.org
Mechanochemistry Use of mechanical force to drive chemical reactions. rsc.orgSolvent-free, can lead to the formation of novel products, and is often more energy-efficient than traditional methods. rsc.org

Supramolecular Chemistry and Host-Guest Interactions

The oxime functional group is a versatile building block in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor. rsc.orgacs.orgresearchgate.net The presence of a hydroxyl group and a nitrogen atom allows oximes to form a variety of intermolecular interactions, leading to the formation of well-defined supramolecular assemblies. scispace.comscispace.com

In the case of 2,4,6-trimethylbenzaldoxime, the bulky trimethylphenyl group is expected to play a significant role in its supramolecular behavior. This steric bulk could be used to control the geometry of the resulting assemblies, potentially leading to the formation of novel host-guest complexes. libretexts.org For example, the trimethylphenyl group could create a hydrophobic pocket that is capable of encapsulating small guest molecules. wikipedia.orgfrontiersin.org

Future research in this area should focus on the design and synthesis of supramolecular structures based on 2,4,6-trimethylbenzaldoxime. This could involve co-crystallization with other molecules to form hydrogen-bonded networks or the use of metal coordination to create more complex architectures. The study of the host-guest chemistry of these systems could lead to the development of new materials with applications in areas such as molecular recognition, sensing, and catalysis.

The ability of the oxime group to participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, provides a rich toolbox for the construction of functional supramolecular materials. researchgate.net The interplay between these interactions and the steric influence of the trimethylphenyl group in 2,4,6-trimethylbenzaldoxime is a fascinating area for future exploration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Trimethylbenzaldoxime in a laboratory setting?

  • Methodological Answer : Synthesis should prioritize purity control and reaction optimization. For analogous aldehydes (e.g., 2,4,6-Trimethoxybenzaldehyde), purification via recrystallization or column chromatography is critical, with purity thresholds >95% (HPLC) recommended for reproducibility . Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and verify intermediates via NMR or LC-MS. Document reaction conditions (temperature, solvent ratios) rigorously to enable replication.
ParameterExample from Analogous Compounds
Purity Specification>95.0% (HPLC)
CAS RN VerificationCross-check with PubChem/NIST
Stability NotesAvoid light, moisture

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer : Begin with spectroscopic techniques (FT-IR, 1^1H/13^{13}C NMR) to confirm structure. For thermal stability, use thermogravimetric analysis (TGA) as demonstrated in poly(trimethylene 2,6-naphthalate) studies . Measure solubility in common solvents (e.g., DMSO, ethanol) and logP values to inform experimental design. Cross-reference with databases like PubChem for molecular formula validation (e.g., C9_9H7_7F3_3O for similar fluorinated aldehydes) .

Advanced Research Questions

Q. How can contradictions in experimental data for this compound’s reactivity be resolved?

  • Methodological Answer : Apply iterative qualitative analysis to identify outliers . For instance, discrepancies in reaction yields might arise from trace impurities—re-run experiments with freshly distilled solvents or higher-grade reagents. Use statistical tools (e.g., ANOVA) to assess variability. Document all conditions meticulously, as seen in pragmatic trial frameworks .

Q. What strategies optimize the use of this compound in mechanistic studies?

  • Methodological Answer : Employ isotopic labeling (e.g., 13^{13}C or 15^{15}N) to track reaction pathways. For enzyme-interaction studies, follow protocols for hydroquinone derivatives, which use enzyme kinetics (e.g., Michaelis-Menten plots) to quantify substrate specificity . Pair computational modeling (DFT or MD simulations) with experimental data to validate mechanisms .

Q. How should researchers design a literature review strategy for this compound-related studies?

  • Methodological Answer : Use Boolean search terms in databases (PubMed, SciFinder) with filters for synthesis, toxicity, and applications. For example, restrict results to Title/Abstract fields using terms like "this compound" AND ("synthesis" OR "mechanism") . Prioritize peer-reviewed journals and avoid non-authoritative sources (e.g., vendor websites).

Data Handling and Reporting

Q. What are best practices for reporting this compound in scientific manuscripts?

  • Methodological Answer : Follow ICMJE guidelines: disclose CAS RN, supplier, purity, and storage conditions (e.g., "stored at −20°C under argon") . For reproducibility, include raw data in supplementary materials (e.g., NMR spectra, chromatograms). Use standardized nomenclature, avoiding ad hoc abbreviations .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Adopt PPE (gloves, goggles, lab coats) and fume hoods, as recommended for structurally similar aldehydes . For spills, use inert absorbents (e.g., sand) and avoid aqueous rinses to prevent contamination . Review SDS sheets for analogous compounds (e.g., 2,6-Diisopropylphenol) to anticipate hazards .

Troubleshooting Guide

Q. Why might this compound exhibit unexpected instability during storage?

  • Methodological Answer : Degradation often results from light exposure or moisture. Store in amber vials with desiccants (silica gel) at −20°C. Confirm stability via periodic HPLC checks . If decomposition occurs, re-purify using methods validated for benzaldehyde derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Trimethylbenzaldoxime
Reactant of Route 2
Reactant of Route 2
2,6-Trimethylbenzaldoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.